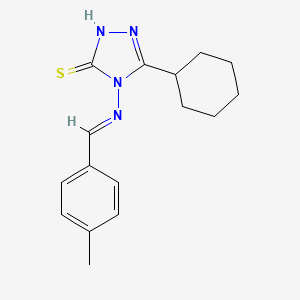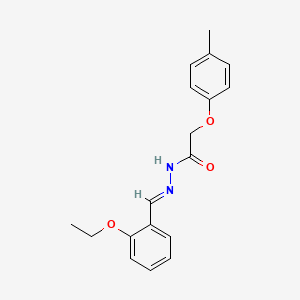![molecular formula C21H22N4O3 B11974141 N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11974141.png)
N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(E)-(2,5-diméthoxyphényl)méthylidène]-3-(4-éthylphényl)-1H-pyrazole-5-carbohydrazide est un composé chimique connu pour sa structure unique et ses applications potentielles dans divers domaines. Ce composé est caractérisé par la présence d'un cycle pyrazole, d'un groupe carbohydrazide et de substituants méthoxy et éthyle sur les cycles phényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N'-[(E)-(2,5-diméthoxyphényl)méthylidène]-3-(4-éthylphényl)-1H-pyrazole-5-carbohydrazide implique généralement la condensation de la 2,5-diméthoxybenzaldéhyde avec la 3-(4-éthylphényl)-1H-pyrazole-5-carbohydrazide en conditions acides ou basiques. La réaction est généralement effectuée dans un solvant tel que l'éthanol ou le méthanol, et le produit est purifié par recristallisation .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle du processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, l'utilisation de solvants et de réactifs de qualité industrielle et l'utilisation de techniques de purification à grande échelle telles que la chromatographie sur colonne ou la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
N'-[(E)-(2,5-diméthoxyphényl)méthylidène]-3-(4-éthylphényl)-1H-pyrazole-5-carbohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Les groupes méthoxy peuvent être oxydés pour former les quinones correspondantes.
Réduction : Le groupe imine peut être réduit pour former l'amine correspondante.
Substitution : Les groupes méthoxy peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄) sont généralement utilisés.
Substitution : Des réactifs tels que les halogènes (par exemple, le brome) ou les nucléophiles (par exemple, les amines) peuvent être utilisés pour des réactions de substitution.
Principaux produits
Oxydation : Formation de quinones.
Réduction : Formation d'amines.
Substitution : Formation de divers dérivés substitués en fonction des réactifs utilisés.
Applications de la recherche scientifique
Chimie : Utilisé comme élément de construction pour la synthèse de molécules plus complexes.
Biologie : Recherché pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, en particulier dans le développement de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de N'-[(E)-(2,5-diméthoxyphényl)méthylidène]-3-(4-éthylphényl)-1H-pyrazole-5-carbohydrazide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou des récepteurs, modulant ainsi leur activité. Les cibles moléculaires et les voies exactes impliquées sont encore en cours d'investigation, mais on pense que la structure unique du composé lui permet d'interagir avec une variété de molécules biologiques .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to interact with a variety of biological molecules .
Comparaison Avec Des Composés Similaires
Composés similaires
- N'-[(E)-(2,3-diméthoxyphényl)méthylidène]-1,4,5,6-tétrahydrocyclopenta[c]pyrazole-3-carbohydrazide
- N'-[(E)-(3,4-diméthoxyphényl)méthylidène]-1,4,5,6-tétrahydrocyclopenta[c]pyrazole-3-carbohydrazide
- N'-[(E)-(2,4-diméthoxyphényl)méthylidène]-1,4,5,6-tétrahydrocyclopenta[c]pyrazole-3-carbohydrazide
Unicité
N'-[(E)-(2,5-diméthoxyphényl)méthylidène]-3-(4-éthylphényl)-1H-pyrazole-5-carbohydrazide est unique en raison de son motif de substitution spécifique sur les cycles phényle et de la présence de groupes méthoxy et éthyle. Cette structure unique peut conférer des propriétés chimiques et biologiques distinctes par rapport aux composés similaires.
Propriétés
Formule moléculaire |
C21H22N4O3 |
|---|---|
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-3-(4-ethylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H22N4O3/c1-4-14-5-7-15(8-6-14)18-12-19(24-23-18)21(26)25-22-13-16-11-17(27-2)9-10-20(16)28-3/h5-13H,4H2,1-3H3,(H,23,24)(H,25,26)/b22-13+ |
Clé InChI |
ODAQFAGOQLHICX-LPYMAVHISA-N |
SMILES isomérique |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC(=C3)OC)OC |
SMILES canonique |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC(=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-2-(4-butoxyphenyl)-5-(4-isopropylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11974059.png)


![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate](/img/structure/B11974096.png)
![3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate](/img/structure/B11974098.png)
![2,4-dibromo-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11974102.png)




![(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11974118.png)
![Benzyl (2E)-2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11974124.png)


